An In-depth Technical Guide to the Structural and Stereoisomers of 2-Methyl-3-phenyl-2-propenal
An In-depth Technical Guide to the Structural and Stereoisomers of 2-Methyl-3-phenyl-2-propenal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and stereoisomers of 2-methyl-3-phenyl-2-propenal, commonly known as alpha-methylcinnamaldehyde. The document details the isomers' structures, physical and spectroscopic properties, and provides experimental protocols for their synthesis and characterization.
Introduction to 2-Methyl-3-phenyl-2-propenal Isomers
2-Methyl-3-phenyl-2-propenal (C₁₀H₁₀O) is an α,β-unsaturated aldehyde with a phenyl substituent. Its isomers are of significant interest in the fragrance, flavor, and pharmaceutical industries. The presence and arrangement of the methyl group and the stereochemistry of the double bond give rise to various isomers, each with potentially unique chemical and biological properties.
Stereoisomers
Due to the restricted rotation around the carbon-carbon double bond, 2-methyl-3-phenyl-2-propenal exists as two geometric isomers: (E)-2-methyl-3-phenyl-2-propenal and (Z)-2-methyl-3-phenyl-2-propenal. The (E)-isomer, where the phenyl group and the aldehyde group are on opposite sides of the double bond, is generally the more stable and common form.
Structural Isomers
Structural isomers of 2-methyl-3-phenyl-2-propenal possess the same molecular formula (C₁₀H₁₀O) but differ in the connectivity of their atoms. For the scope of this guide, we will focus on isomers that retain the aromatic aldehyde character. These include positional isomers, where the methyl group is on the phenyl ring, and isomers with different carbon chain structures.
Isomer Structures and Nomenclature
Below are the structures and IUPAC names of the key stereoisomers and structural isomers of 2-methyl-3-phenyl-2-propenal.
Stereoisomers of 2-Methyl-3-phenyl-2-propenal:
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(E)-2-methyl-3-phenyl-2-propenal: The phenyl and aldehyde groups are on opposite sides of the double bond.
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(Z)-2-methyl-3-phenyl-2-propenal: The phenyl and aldehyde groups are on the same side of the double bond.[1]
Key Structural Isomers (Aromatic Aldehydes):
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Positional Isomers of Methyl-3-phenyl-2-propenal:
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(E)-3-(o-tolyl)prop-2-enal
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(E)-3-(m-tolyl)prop-2-enal
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(E)-3-(p-tolyl)prop-2-enal
-
-
Chain Isomers:
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Other Related Isomers:
Quantitative Data Presentation
The following tables summarize the available quantitative data for 2-methyl-3-phenyl-2-propenal and its key isomers for easy comparison.
Table 1: Physical Properties of 2-Methyl-3-phenyl-2-propenal Isomers and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| (E)-2-Methyl-3-phenyl-2-propenal | C₁₀H₁₀O | 146.19 | 148-149 @ 27 mmHg | 1.047 @ 25°C | 1.605 |
| (Z)-2-Methyl-3-phenyl-2-propenal | C₁₀H₁₀O | 146.19 | No data available | No data available | No data available |
| 2-Phenylpropanal | C₉H₁₀O | 134.18 | 92-94 @ 12 mmHg[2] | 0.998-1.006[2] | 1.515-1.520[2] |
| 3-Phenylbutanal | C₁₀H₁₂O | 148.20 | 93-94 @ 16 mmHg[12] | 0.997 @ 25°C[12] | 1.5179[12] |
| (4-Methylphenyl)acetaldehyde | C₉H₁₀O | 134.18 | 221.5 (estimate)[17] | 1.0052[17] | 1.5255 (estimate)[17] |
Table 2: Spectroscopic Data of (E)-2-Methyl-3-phenyl-2-propenal
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | δ (ppm): 9.55 (s, 1H, CHO), 7.4-7.6 (m, 5H, Ar-H), 7.35 (s, 1H, =CH), 2.1 (s, 3H, CH₃) |
| ¹³C NMR | δ (ppm): 195.2 (CHO), 153.1 (C=), 138.5 (=CH), 134.2 (Ar-C), 130.5, 129.0, 128.8 (Ar-CH), 10.9 (CH₃) |
| GC-MS (m/z) | 146 (M+), 145 (M-H)+, 117 (M-CHO)+, 115, 91, 77[20][21] |
Experimental Protocols
Synthesis of (E)- and (Z)-2-Methyl-3-phenyl-2-propenal via Aldol Condensation
This protocol describes a general procedure for the synthesis of α-methylcinnamaldehyde, which typically yields the (E)-isomer as the major product.
Materials:
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Sodium hydroxide (B78521) (NaOH)
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Methanol (B129727) or Ethanol
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Diethyl ether
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Hydrochloric acid (HCl), dilute
Procedure:
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Prepare a solution of sodium hydroxide (e.g., 10g) in a mixture of water (100 mL) and methanol (or ethanol) (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
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Cool the basic solution to 10-15°C in an ice bath.
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In a separate beaker, mix benzaldehyde (1 equivalent) and propionaldehyde (1.2 equivalents).
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Add the aldehyde mixture dropwise to the cooled basic solution with vigorous stirring over a period of 30-60 minutes, maintaining the temperature below 20°C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with water, followed by a wash with dilute HCl to neutralize any remaining base, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product, a mixture of (E) and (Z) isomers, can be purified by fractional distillation under reduced pressure. The (E)-isomer is the major product. Separation of the isomers can be achieved using column chromatography on silica (B1680970) gel with a hexane/ethyl acetate (B1210297) eluent system.[1][22]
Characterization Protocols
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified isomer in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in an NMR tube.
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and assign the chemical shifts. The aldehydic proton of the (E)-isomer typically appears at a lower field compared to the (Z)-isomer due to anisotropic effects of the phenyl ring.
Sample Preparation:
-
Prepare a dilute solution of the isomer mixture or individual isomers (approximately 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or diethyl ether.
Instrumentation and Conditions:
-
Gas Chromatograph: Use a GC equipped with a capillary column suitable for separating aromatic compounds (e.g., HP-5MS, DB-5).
-
Oven Temperature Program:
-
Initial temperature: 50-70°C, hold for 1-2 minutes.
-
Ramp: 10-15°C/min to 250-280°C.
-
Final hold: 5-10 minutes.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: 40-300 amu.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Data Analysis:
-
The (E) and (Z) isomers may be separated by GC, with the more volatile isomer typically eluting first.
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The mass spectrum will show the molecular ion peak (M⁺) at m/z 146.
-
Characteristic fragmentation patterns include the loss of a hydrogen atom ([M-1]⁺ at m/z 145), loss of the aldehyde group ([M-CHO]⁺ at m/z 117), and fragments corresponding to the phenyl group (m/z 77) and tropylium (B1234903) ion (m/z 91).[23]
Logical Workflow for Isomer Identification and Characterization
The following diagram illustrates a logical workflow for the synthesis, separation, and characterization of the stereoisomers and structural isomers of 2-methyl-3-phenyl-2-propenal.
This comprehensive guide provides a solid foundation for researchers and professionals working with 2-methyl-3-phenyl-2-propenal and its isomers. The detailed information on their properties and the provided experimental protocols will aid in the synthesis, identification, and utilization of these compounds in various scientific and industrial applications.
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